molecular formula C36H24Br2N4 B5080234 2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE

2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE

Cat. No.: B5080234
M. Wt: 672.4 g/mol
InChI Key: BFOWTSPHCWRSIH-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE is a complex organic compound featuring multiple bromophenyl and phenyl groups attached to an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl amines.

Scientific Research Applications

2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications across various fields. Its multiple bromophenyl and phenyl groups provide a versatile platform for further functionalization and study.

Properties

IUPAC Name

2-(4-bromophenyl)-5-[4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24Br2N4/c37-29-19-15-27(16-20-29)35-39-31(23-7-3-1-4-8-23)33(41-35)25-11-13-26(14-12-25)34-32(24-9-5-2-6-10-24)40-36(42-34)28-17-21-30(38)22-18-28/h1-22H,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWTSPHCWRSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=C(N=C(N5)C6=CC=C(C=C6)Br)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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